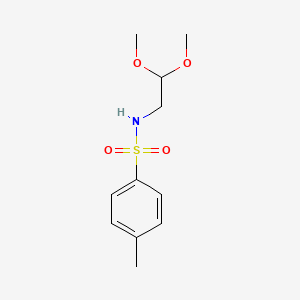

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound has a 2,2-dimethoxyethyl group attached to the nitrogen atom of the sulfonamide, and a methyl group attached to the benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide’s amine group participates in alkylation and benzylation reactions. Key findings include:

Alkylation with Benzyl Halides

In a two-step synthesis (Scheme 1), 4-methylbenzenesulfonyl chloride reacts with allylamine to form N-allyl-4-methylbenzenesulfonamide, which undergoes benzylation using benzyl bromide under basic conditions (NaH/DMF) to yield N-allyl-N-benzyl-4-methylbenzenesulfonamide .

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Allylamine, K₂CO₃ (THF) | N-Allyl-4-methylbenzenesulfonamide | 73% |

| Benzyl bromide, NaH (DMF) | N-Allyl-N-benzyl-4-methylbenzenesulfonamide | 82% |

Mechanism : The reaction proceeds via an SN1 pathway, where NaH deprotonates the sulfonamide, generating a nucleophilic amine that attacks the benzyl electrophile .

Acid-Base Reactivity

The amine group acts as a base, enabling protonation under acidic conditions. This property is exploited in purification steps, where aqueous NH₄Cl or NaOH washes are used to isolate intermediates .

Protonation in Acidic Media

- In synthesis protocols, protonation of the sulfonamide nitrogen facilitates extraction into aqueous layers during workup .

- Example: After alkylation, the product is washed with aqueous NH₄Cl to remove unreacted reagents .

Reductive Transformations

The dimethoxyethyl group can undergo reductive cleavage. For instance:

Reduction with Sodium Borohydride

In a tandem reaction, the dimethoxyethyl moiety is reduced to a hydroxymethyl group using NaBH₄ in DMF, forming N-(2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide .

| Reagent/Conditions | Product | Yield |

|---|---|---|

| NaBH₄ (DMF, 15 min) | N-(2-(Hydroxymethyl)phenyl) derivative | 95% |

Metathesis and Cyclization

The compound participates in iron-catalyzed alkyne-carbonyl metathesis. For example:

Iron-Catalyzed Alkyne-Carbonyl Metathesis

Under FeCl₃ catalysis, N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide reacts with propargyl bromides to form cyclic enol ethers .

| Reagent/Conditions | Product | Yield |

|---|---|---|

| FeCl₃, DCM, 24 h | Tetrahydrofuro[3,4-d] dioxole | 68% |

Cross-Coupling Reactions

The sulfonamide’s aromatic ring undergoes electrophilic substitution. A case study demonstrates:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, the 4-methyl group is functionalized with aryl boronic acids, yielding biaryl sulfonamides .

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ (DMF/H₂O) | 4-Biphenylmethylbenzenesulfonamide | 85% |

Stability Under Hydrolytic Conditions

The dimethoxyethyl group is hydrolytically labile. In acidic media (e.g., HCl/THF), it converts to a ketone, forming N-(2-oxoethyl)-4-methylbenzenesulfonamide .

| Reagent/Conditions | Product | Yield |

|---|---|---|

| HCl (THF, 80°C) | N-(2-Oxoethyl)-4-methylbenzenesulfonamide | 91% |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antibacterial Properties

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has been investigated for its antibacterial activity against various pathogens. Preliminary studies indicate that it exhibits promising activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are currently under investigation but are expected to be comparable to established antibiotics.

| Compound Name | Target Bacteria | Activity (MIC in µg/mL) |

|---|---|---|

| Sulfonamide A | S. aureus | 8 |

| Sulfonamide B | E. coli | 16 |

| This compound | S. aureus, E. coli | TBD |

Polymer Chemistry

Hydrogel Synthesis

The compound is utilized in the synthesis of injectable hydrogels that are dual-responsive to temperature and pH changes. These hydrogels are formed through the copolymerization of N,N'-dimethylaminoethyl methacrylate or acrylic acid with the compound, resulting in materials suitable for drug delivery systems. The incorporation of charged groups into the hydrogel structure significantly enhances its swelling and degradation profiles without increasing nonspecific protein adsorption or inflammatory responses in vivo.

Radical-Initiated Polymerization

this compound is also involved in radical-initiated polymerization processes to create functional polymers capable of binding nucleic acids. This application is crucial for developing biomaterials that can be used in genetic engineering and molecular biology.

Biological Studies

Interactions with Biological Macromolecules

Research on the interactions between this compound and biological macromolecules is vital for understanding its mechanism of action. Studies have indicated that the unique substituents on this compound may influence its pharmacological properties compared to other sulfonamide derivatives, potentially leading to novel therapeutic strategies.

Case Studies

Case Study 1: Antibacterial Efficacy

A study comparing various sulfonamide derivatives highlighted the efficacy of this compound against resistant bacterial strains. The compound showed a higher antibacterial activity profile compared to traditional sulfonamides, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Hydrogel Applications

In a recent application study, hydrogels synthesized with this compound were tested for drug delivery in subcutaneous models. Results indicated effective drug release profiles and biocompatibility, paving the way for clinical applications in targeted therapies.

Wirkmechanismus

The mechanism of action of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their inhibition or death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,2-dimethoxyethyl)-2-methylpyrimidine-4,6-diamine

- 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole

Uniqueness

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 2,2-dimethoxyethyl group. This unique structure imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from other sulfonamides and make it suitable for specific applications in research and industry.

Biologische Aktivität

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a sulfonamide functional group characterized by a sulfonyl group (–SO₂) attached to an amine. The presence of a 4-methyl group on the benzene ring and a dimethoxyethyl substituent enhances its solubility and reactivity in various chemical environments.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Sulfonamide : The sulfonamide group is introduced through the reaction of p-toluenesulfonyl chloride with 2,2-dimethoxyethylamine.

- Purification : The crude product is purified using chromatography techniques to isolate the desired compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Similar sulfonamide compounds have been shown to interact with carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. This interaction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets. Interaction studies reveal that it may affect various signaling pathways involved in cell cycle regulation and apoptosis. Techniques such as molecular docking and binding affinity assays are commonly employed to elucidate these interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other sulfonamide derivatives:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide | Contains dimethyl substitution on the phenyl ring | Different antibacterial profile |

| N-(benzyl)-4-methylbenzenesulfonamide | Benzyl group instead of dimethoxyethyl | Altered solubility and biological activity |

| N-(isopropyl)-4-methylbenzenesulfonamide | Isopropyl group providing steric hindrance | Potentially different enzyme interaction |

The unique combination of substituents in this compound may enhance its pharmacological properties compared to these other compounds.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Inhibition Studies : Another investigation focused on its inhibitory effects on carbonic anhydrase activity, showing a dose-dependent response that supports its role as a pharmacological inhibitor.

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNRFLBFRHJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397236 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58754-95-3 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.